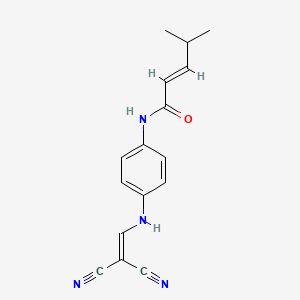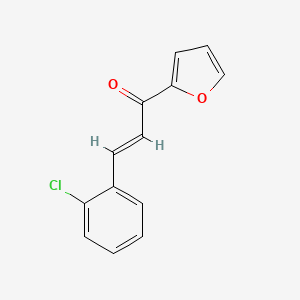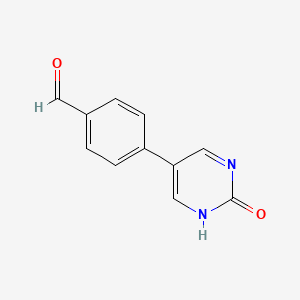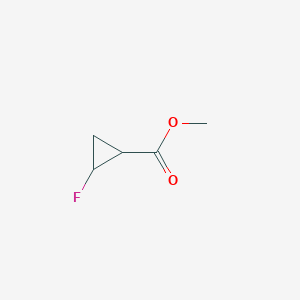![molecular formula C16H16O2 B6320660 1-[2-(Benzyloxy)phenyl]propan-2-one, 97% CAS No. 130936-16-2](/img/structure/B6320660.png)
1-[2-(Benzyloxy)phenyl]propan-2-one, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Benzyloxy)phenyl]propan-2-one, 97%” is an organic compound. It is also known as (S)-(+)-1-Benzyloxy-2-propanol . It has an empirical formula of C10H14O2 and a molecular weight of 166.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (S)-(+)-1-Benzyloxy-2-propanol can be used as a reactant to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) and (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate by reacting with tosyl chloride in pyridine .
Molecular Structure Analysis
The molecular structure of (S)-(+)-1-Benzyloxy-2-propanol is represented by the SMILES string CC@HCOCc1ccccc1 . This indicates that the molecule contains a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a propan-2-ol group (C3H7O).
Scientific Research Applications
1-(2-(Benzyloxy)phenyl)propan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymers and other materials. BOB has also been used in biochemical and physiological studies, as it has been shown to interact with certain enzymes, receptors, and other proteins. Additionally, BOB has been used in laboratory experiments, such as the measurement of reaction rates and the determination of chemical properties.
Mechanism of Action
The exact mechanism of action of 1-(2-(Benzyloxy)phenyl)propan-2-one is not fully understood, but it is believed to interact with certain enzymes, receptors, and other proteins. BOB has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase, and it has also been shown to interact with certain receptors, such as the dopamine receptor. Additionally, BOB has been shown to interact with certain proteins, such as the protein kinase C and the cyclic AMP-dependent protein kinase.
Biochemical and Physiological Effects
1-(2-(Benzyloxy)phenyl)propan-2-one has been shown to have a variety of biochemical and physiological effects. BOB has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase, and it has also been shown to interact with certain receptors, such as the dopamine receptor. Additionally, BOB has been shown to have anti-inflammatory and anti-oxidant effects, as well as to possess anti-cancer properties. BOB has also been shown to affect the metabolism of certain drugs, and it has been shown to have an effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
1-(2-(Benzyloxy)phenyl)propan-2-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of BOB is its stability, as it is a relatively stable compound that is soluble in most organic solvents. Additionally, BOB is relatively non-toxic, making it a safe compound to use in laboratory experiments. However, BOB is a colorless, low volatility liquid, which can make it difficult to measure accurately in laboratory experiments. Additionally, BOB is a relatively expensive compound, which can limit its use in some laboratory experiments.
Future Directions
1-(2-(Benzyloxy)phenyl)propan-2-one has a number of potential future directions. BOB could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, BOB could be studied to determine its potential use in the synthesis of pharmaceuticals and other organic compounds. Furthermore, BOB could be studied to determine its potential use in the synthesis of polymers and other materials. Finally, BOB could be studied to determine its potential use in laboratory experiments, such as the measurement of reaction rates and the determination of chemical properties.
Synthesis Methods
1-(2-(Benzyloxy)phenyl)propan-2-one can be synthesized using a number of methods. One of the most common methods is the reaction of benzyl bromide with 2-propanol in the presence of a base catalyst, such as sodium hydroxide. The reaction produces a mixture of 1-(2-(benzyloxy)phenyl)propan-2-one and 1-(2-(benzyloxy)phenyl)ethanol, which can then be separated by distillation. Another method for the synthesis of BOB is the reaction of benzyl bromide with 2-propanol in the presence of a hydrogen halide, such as hydrochloric acid or hydrobromic acid. This reaction produces a mixture of 1-(2-(benzyloxy)phenyl)propan-2-one and 1-(2-(benzyloxy)phenyl)ethanol, which can then be separated by distillation.
properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-13(17)11-15-9-5-6-10-16(15)18-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKNMSGYOHIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


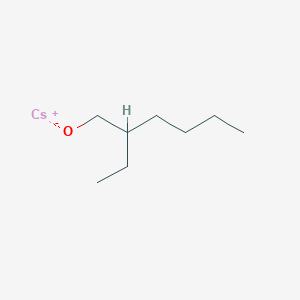
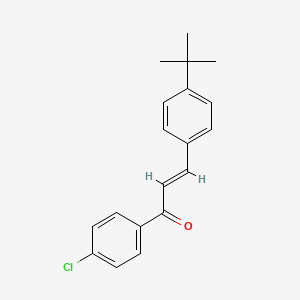
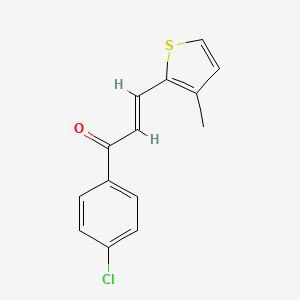


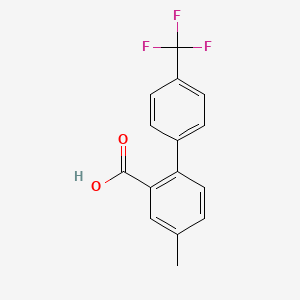
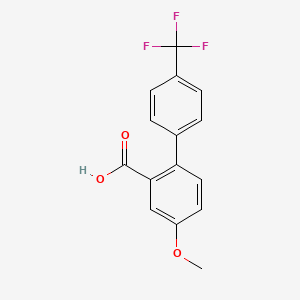
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
